molecular formula C11H14N2O4S2 B14593167 3,3'-(Pentane-1,5-diyl)di(1,3-thiazolidine-2,4-dione) CAS No. 61531-84-8

3,3'-(Pentane-1,5-diyl)di(1,3-thiazolidine-2,4-dione)

Cat. No.: B14593167
CAS No.: 61531-84-8
M. Wt: 302.4 g/mol
InChI Key: UNZCTZPIGQMGLO-UHFFFAOYSA-N
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Description

3,3’-(Pentane-1,5-diyl)di(1,3-thiazolidine-2,4-dione) is a heterocyclic compound that features a five-membered thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Pentane-1,5-diyl)di(1,3-thiazolidine-2,4-dione) typically involves the reaction of thiazolidine-2,4-dione with pentane-1,5-diol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,3’-(Pentane-1,5-diyl)di(1,3-thiazolidine-2,4-dione) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydroxyl derivatives .

Scientific Research Applications

3,3’-(Pentane-1,5-diyl)di(1,3-thiazolidine-2,4-dione) has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antidiabetic properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diabetes and microbial infections.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3’-(Pentane-1,5-diyl)di(1,3-thiazolidine-2,4-dione) involves its interaction with specific molecular targets and pathways:

    PPARγ Receptor: The compound stimulates the PPARγ receptor, which plays a role in regulating glucose and lipid metabolism, contributing to its antidiabetic activity.

    Mur Ligase Enzyme: It also targets the cytoplasmic Mur ligase enzyme, which is involved in bacterial cell wall synthesis, contributing to its antimicrobial activity.

    ROS Scavenging: The compound exhibits antioxidant activity by scavenging reactive oxygen species (ROS).

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidine-2,4-dione core structure and exhibit similar biological activities.

    Iminothiazolidines: These compounds have a similar structure but with an imine group instead of a carbonyl group.

Uniqueness

3,3’-(Pentane-1,5-diyl)di(1,3-thiazolidine-2,4-dione) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

61531-84-8

Molecular Formula

C11H14N2O4S2

Molecular Weight

302.4 g/mol

IUPAC Name

3-[5-(2,4-dioxo-1,3-thiazolidin-3-yl)pentyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C11H14N2O4S2/c14-8-6-18-10(16)12(8)4-2-1-3-5-13-9(15)7-19-11(13)17/h1-7H2

InChI Key

UNZCTZPIGQMGLO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)S1)CCCCCN2C(=O)CSC2=O

Origin of Product

United States

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